molecular formula C21H22N4O3 B2837580 N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-26-7

N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2837580
CAS No.: 880811-26-7
M. Wt: 378.432
InChI Key: AZKYWXSPZAOEEO-UHFFFAOYSA-N
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Description

  • The acetyl group can be introduced via acetylation of the phenyl ring using acetic anhydride or acetyl chloride.
  • Reaction conditions: This reaction is typically performed in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzotriazine core.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and oxo functionalities.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:

  • Formation of the Benzotriazine Core:

    • Starting with an appropriate aromatic amine, the benzotriazine core can be synthesized through a series of diazotization and cyclization reactions.
    • Reaction conditions: The diazotization is usually carried out in an acidic medium at low temperatures, followed by cyclization under basic conditions.
  • Attachment of the Hexanamide Chain:

    • The hexanamide chain can be introduced through an amide coupling reaction using hexanoic acid or its derivatives.
    • Reaction conditions: This step often requires the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and may be carried out in an organic solvent like dichloromethane.

Scientific Research Applications

N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.

    Pathways Involved: The pathways can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide
  • N-(4-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Comparison:

  • Structural Differences: The length of the alkyl chain (hexanamide vs. pentanamide vs. butanamide) can influence the compound’s physical and chemical properties.
  • Unique Features: N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide may exhibit unique biological activities or material properties due to its specific structure.

Properties

IUPAC Name

N-(4-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15(26)16-10-12-17(13-11-16)22-20(27)9-3-2-6-14-25-21(28)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYWXSPZAOEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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